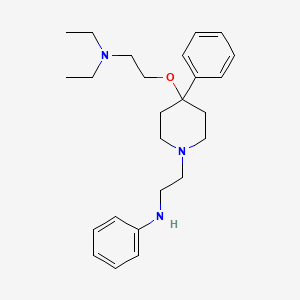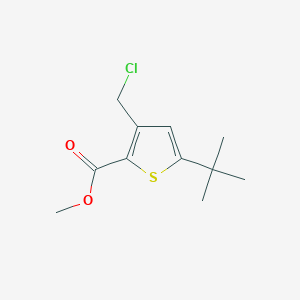
Diamocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamocaine is a local anesthetic that was developed by Janssen Pharmaceuticals in the 1970s. It is a 4-phenylpiperidine derivative, structurally related to opioid drugs such as piminodine and antipsychotics such as haloperidol, but in this series, only local anesthetics were produced .
Preparation Methods
Diamocaine is synthesized through a series of chemical reactions involving the formation of the 4-phenylpiperidine core structureThe reaction conditions include the use of solvents such as ethanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Diamocaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Scientific Research Applications
Diamocaine has several scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their chemical properties.
Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.
Medicine: Primarily used as a local anesthetic in medical procedures.
Industry: Utilized in the development of new anesthetic formulations and delivery systems.
Mechanism of Action
Diamocaine exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This action results in the numbing effect characteristic of local anesthetics. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .
Comparison with Similar Compounds
Diamocaine is unique compared to other local anesthetics due to its 4-phenylpiperidine structure. Similar compounds include:
Dimethocaine: Another local anesthetic with a similar structure but different pharmacological properties.
Procaine: A widely used local anesthetic with a different chemical structure.
Tetracaine: A potent local anesthetic with a longer duration of action compared to this compound.
This compound’s uniqueness lies in its specific chemical structure and its balance of potency and duration of action, making it suitable for various medical applications.
Properties
CAS No. |
27112-37-4 |
|---|---|
Molecular Formula |
C25H37N3O |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C25H37N3O/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24/h5-14,26H,3-4,15-22H2,1-2H3 |
InChI Key |
JSELIWGNAHBPAE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
27112-37-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)











